3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Description
This compound features a quinazolin-4(3H)-one core modified with a 2-thioxo group at position 2, a cyclohexylmethyl substituent at position 3, and a 4-(4-methoxyphenyl)piperazin-1-yl carbonyl group attached to the cyclohexane ring. The thioxo group may enhance hydrogen bonding or alter electron distribution, while the methoxyphenyl substituent could influence lipophilicity and metabolic stability.
Properties
CAS No. |
689766-18-5 |
|---|---|
Molecular Formula |
C27H32N4O3S |
Molecular Weight |
492.64 |
IUPAC Name |
3-[[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C27H32N4O3S/c1-34-22-12-10-21(11-13-22)29-14-16-30(17-15-29)25(32)20-8-6-19(7-9-20)18-31-26(33)23-4-2-3-5-24(23)28-27(31)35/h2-5,10-13,19-20H,6-9,14-18H2,1H3,(H,28,35) |
InChI Key |
LOIZBJVKBCDYBR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCC(CC3)CN4C(=O)C5=CC=CC=C5NC4=S |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(1-Oxo-1-(4-phenylpiperazin-1-yl)hexan-2-ylthio)-3-phenylquinazolin-4(3H)-one (Compound 267)
- Key Features: Quinazolinone core with a hexylthio chain and phenylpiperazine group. Bioactivity: Acts as an allosteric Chk1 kinase inhibitor .
- The 4-methoxyphenyl substituent (vs. phenyl in Compound 267) may enhance solubility and modulate receptor affinity due to electron-donating effects.
2-(4-((1-(2,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)quinazolin-4(3H)-one (Compound 7e)
- Key Features: Quinazolinone core with a dichlorophenyl-triazole ether linkage. Synthesis: High yield (92%) via click chemistry .
- Comparison: The dichlorophenyl group in 7e introduces electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound.
4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one (Compound f)
- Key Features :
- Comparison: The target compound lacks the triazolone and dioxolane groups, focusing instead on the quinazolinone core. Both compounds utilize piperazine for solubility but differ in primary pharmacophores.
Ketoconazole (65277-42-1)
- Key Features :
- Comparison: The target compound’s methoxyphenyl group may reduce toxicity compared to ketoconazole’s dichlorophenyl moiety. The quinazolinone core could offer different target selectivity compared to ketoconazole’s imidazole-based mechanism.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Insights: Piperazine derivatives generally enhance water solubility and blood-brain barrier penetration, critical for CNS-targeting drugs . Thioxo groups in quinazolinones may improve hydrogen bonding with kinase ATP-binding pockets .
- Bioactivity Gaps: The target compound’s 4-methoxyphenyl group could reduce cytotoxicity compared to dichlorophenyl analogs (e.g., 7e) but requires empirical validation. No direct evidence links the target compound to Chk1 inhibition or antifungal activity, though structural parallels suggest plausible mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
